molecular formula C20H23N7O3 B11482364 4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide

4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide

Cat. No.: B11482364
M. Wt: 409.4 g/mol
InChI Key: BDVFNLZCBKDYPL-UHFFFAOYSA-N
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Description

4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[1,2-G]purin core, followed by the introduction of the butanehydrazide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various hydrazide derivatives.

Scientific Research Applications

4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylphenyl)-1,2-ethanedione: Shares structural similarities but differs in functional groups.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another complex organic compound with different biological activities.

Uniqueness

4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide is

Properties

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

IUPAC Name

4-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]butanehydrazide

InChI

InChI=1S/C20H23N7O3/c1-12-6-8-13(9-7-12)14-11-27-16-17(24(2)20(30)25(3)18(16)29)22-19(27)26(14)10-4-5-15(28)23-21/h6-9,11H,4-5,10,21H2,1-3H3,(H,23,28)

InChI Key

BDVFNLZCBKDYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CCCC(=O)NN)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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